molecular formula C17H21N3O B5363371 N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea

N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea

Cat. No. B5363371
M. Wt: 283.37 g/mol
InChI Key: KHVBLAZBHLHPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as BU-11, is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties. BU-11 has been extensively studied for its potential use in various therapeutic applications, including neurological disorders, cancer, and inflammation.

Mechanism of Action

The mechanism of action of BU-11 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cell growth and survival. BU-11 has been shown to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BU-11 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BU-11 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of BU-11 is its high potency and specificity. It has been shown to have a low toxicity profile and minimal side effects, making it a potential candidate for clinical trials. However, one of the limitations of BU-11 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for BU-11 research. One of the major areas of interest is the development of BU-11 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of BU-11 in combination with other therapeutic agents, particularly in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of BU-11 and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of BU-11 involves the reaction between 4-butylaniline and 2-pyridinecarboxaldehyde in the presence of urea and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of BU-11 is typically around 60-70%, and the purity of the compound is confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

BU-11 has been extensively studied for its potential therapeutic applications. One of the major areas of research is neurological disorders, particularly Alzheimer's disease. BU-11 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the development of Alzheimer's disease. In addition, BU-11 has been shown to improve cognitive function in animal models of Alzheimer's disease.
BU-11 has also shown promising results in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BU-11 achieves this by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-(4-butylphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-2-3-6-14-8-10-15(11-9-14)20-17(21)19-13-16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBLAZBHLHPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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